molecular formula C14H14N2O2 B102501 Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate CAS No. 17954-28-8

Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate

Cat. No. B102501
CAS RN: 17954-28-8
M. Wt: 242.27 g/mol
InChI Key: FVDMXAPIRRADMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate, also known as ethyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate, is a chemical compound that has been widely used in scientific research. It is a versatile molecule that has been employed in a variety of applications, including drug discovery, organic synthesis, and material science.

Mechanism Of Action

The mechanism of action of Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate is not fully understood. However, it is thought to act by inhibiting certain enzymes involved in cell growth and proliferation. This leads to the death of cancer cells and the inhibition of tumor growth.

Biochemical And Physiological Effects

Ethyl 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate in lab experiments is its versatility. The compound can be used in a variety of applications, including drug discovery, organic synthesis, and material science. Additionally, the compound has been shown to have a high degree of selectivity for certain enzymes, making it a promising candidate for the development of targeted therapies.
However, there are also some limitations to the use of Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate in lab experiments. One of the main limitations is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain applications. Additionally, the compound may be difficult to synthesize and purify, which could limit its availability for research purposes.

Future Directions

There are many potential future directions for research involving Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate. One area of interest is the development of more potent and selective inhibitors of cancer cell growth. Additionally, the compound may have potential applications in the treatment of inflammatory diseases and other conditions. Further research is also needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

Ethyl 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylic acid with Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate cyanoacetate in the presence of a base such as sodium hydride. The resulting product can be purified using standard techniques such as column chromatography.

Scientific Research Applications

Ethyl 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate has been extensively used in scientific research due to its unique chemical properties. It has been employed in drug discovery efforts, particularly in the development of anticancer agents. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.

properties

CAS RN

17954-28-8

Product Name

Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 1-cyano-1-methylisoquinoline-2-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-3-18-13(17)16-9-8-11-6-4-5-7-12(11)14(16,2)10-15/h4-9H,3H2,1-2H3

InChI Key

FVDMXAPIRRADMX-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C=CC2=CC=CC=C2C1(C)C#N

Canonical SMILES

CCOC(=O)N1C=CC2=CC=CC=C2C1(C)C#N

Origin of Product

United States

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